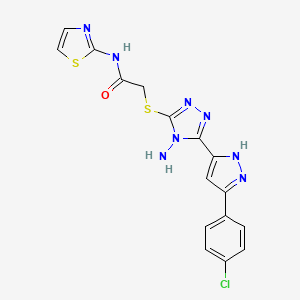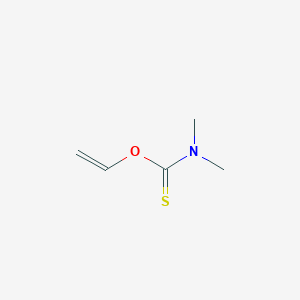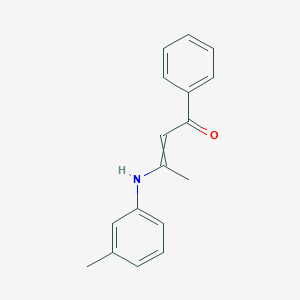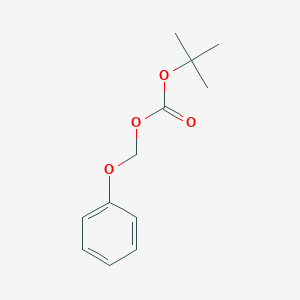
tert-Butyl phenoxymethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl phenoxymethyl carbonate is an organic compound with the chemical formula C12H16O3. It is a colorless to pale yellow liquid that is slightly soluble in water. This compound is known for its use in organic synthesis, particularly as a protecting group for amines and alcohols.
Méthodes De Préparation
tert-Butyl phenoxymethyl carbonate can be synthesized through several methods. One common synthetic route involves the reaction of phenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired carbonate ester . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl phenoxymethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phenol and tert-butyl alcohol.
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates.
Decomposition: Under thermal conditions, it can decompose to produce tert-butyl alcohol and phenol.
Common reagents used in these reactions include acids, bases, and nucleophiles like amines. The major products formed from these reactions are phenol, tert-butyl alcohol, and carbamates.
Applications De Recherche Scientifique
tert-Butyl phenoxymethyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines and alcohols, facilitating the synthesis of complex molecules.
Chromatography: It is employed in the determination of octanol-water partition coefficients by microemulsion electrokinetic chromatography.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl phenoxymethyl carbonate primarily involves its role as a protecting group. It reacts with amines or alcohols to form stable carbamate or carbonate esters, protecting these functional groups from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine or alcohol .
Comparaison Avec Des Composés Similaires
tert-Butyl phenoxymethyl carbonate can be compared with other protecting groups such as:
tert-Butyl carbamate: Used for protecting amines.
Benzyl carbamate: Another protecting group for amines.
Methyl carbonate: Used for protecting alcohols.
The uniqueness of this compound lies in its ability to protect both amines and alcohols, offering versatility in synthetic applications .
Propriétés
Numéro CAS |
920967-23-3 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
tert-butyl phenoxymethyl carbonate |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-11(13)15-9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
TZCYARAYCBOFEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


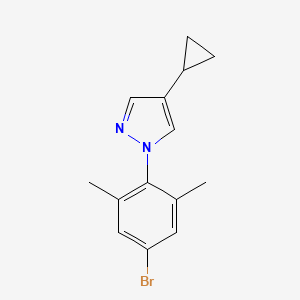
![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)

![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
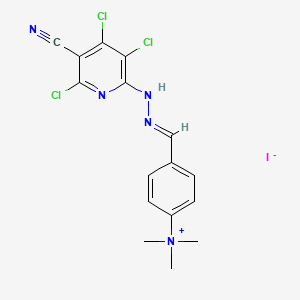
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
